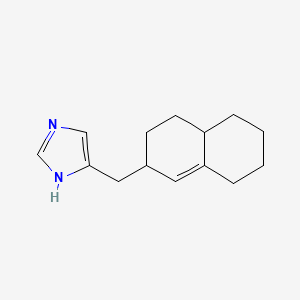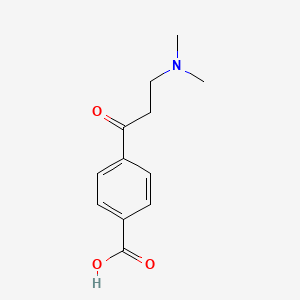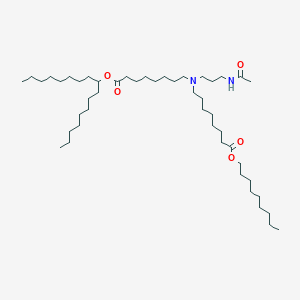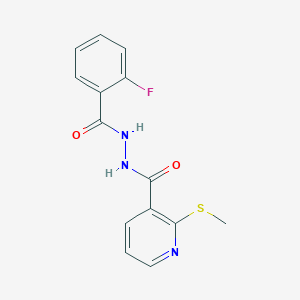![molecular formula C23H28ClNO4 B13352000 (R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)
(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the biphenyl group, followed by the formation of the pyrrolidine ring. The tert-butoxycarbonyl group is then introduced to protect the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group may yield biphenyl carboxylic acid, while reduction of the pyrrolidine ring may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. The tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively bind to its target.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the biphenyl structure but lacks the pyrrolidine ring and tert-butoxycarbonyl group.
N,N-Dimethyl-4-aminopyridine: This compound contains a pyrrolidine ring but differs in its substituents and overall structure.
Uniqueness
®-2-([1,1’-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its combination of a biphenyl group, a pyrrolidine ring, and a tert-butoxycarbonyl protecting group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H28ClNO4 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18;/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26);1H/t23-;/m1./s1 |
Clave InChI |
XZCDLCAVHSSJMK-GNAFDRTKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)

![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)


![6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351995.png)

